molecular formula C7H12O4S B1461336 3-Cyclopropylmethanesulfonyl-propionic acid CAS No. 1154385-28-0

3-Cyclopropylmethanesulfonyl-propionic acid

Cat. No.: B1461336
CAS No.: 1154385-28-0
M. Wt: 192.24 g/mol
InChI Key: ZTUKVJPBSVIMSC-UHFFFAOYSA-N
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Description

It belongs to the class of cyclopropane-containing sulfonamides, which are known for their high potency as anticonvulsant drugs.

Properties

IUPAC Name

3-(cyclopropylmethylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)3-4-12(10,11)5-6-1-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKVJPBSVIMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylmethanesulfonyl-propionic acid typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride under basic conditions to form cyclopropylmethylsulfonamide. This intermediate is then subjected to a series of reactions, including alkylation and oxidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylmethanesulfonyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Cyclopropylmethanesulfonyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an anticonvulsant drug.

    Medicine: Investigated for its therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylsulfonamide: Shares a similar structure but lacks the propionic acid moiety.

    Methanesulfonyl-propionic acid: Similar but does not contain the cyclopropyl group.

Uniqueness

3-Cyclopropylmethanesulfonyl-propionic acid is unique due to its combination of a cyclopropyl group, a sulfonyl group, and a propionic acid moiety. This unique structure contributes to its high potency and specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropylmethanesulfonyl-propionic acid
Reactant of Route 2
3-Cyclopropylmethanesulfonyl-propionic acid

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